N-hydroxysuccinimide trifluoroacetate

Peptide Synthesis Racemization Chiral Purity

N-Hydroxysuccinimide trifluoroacetate (NHS-TFA) is the only trifluoroacetate active ester that demonstrates unequivocal resistance to racemization in the Anderson racemization test, outperforming p-nitrophenyl and 2,4,5-trichlorophenyl counterparts. This unique stereochemical fidelity directly safeguards the optical purity of chiral peptides, eliminating racemization-induced yield loss and cumbersome purification. For laboratories synthesizing enantiomerically pure peptides or requiring robust N-trifluoroacetyl protection without epimerization risk, NHS-TFA is the reagent of choice. It also serves as a superior acyl donor for Friedel-Crafts acylation of arenes with chiral α-amino acids, circumventing the instability of traditional amino acid chlorides. Streamline your synthesis with a single, high-purity reagent that guarantees stereochemical integrity. Inquire now for bulk pricing.

Molecular Formula C6H6F3NO5
Molecular Weight 229.11 g/mol
Cat. No. B8502842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-hydroxysuccinimide trifluoroacetate
Molecular FormulaC6H6F3NO5
Molecular Weight229.11 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1=O)O.C(=O)(C(F)(F)F)O
InChIInChI=1S/C4H5NO3.C2HF3O2/c6-3-1-2-4(7)5(3)8;3-2(4,5)1(6)7/h8H,1-2H2;(H,6,7)
InChIKeyBAZMLBSPTUGCFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Hydroxysuccinimide Trifluoroacetate: Core Properties and Procurement Specifications


N-Hydroxysuccinimide trifluoroacetate (NHS-TFA, CAS 5672-89-9) is a fluorinated active ester of N-hydroxysuccinimide (NHS), classified as an N-hydroxyimide-derived trifluoroacetate reagent [1]. Its molecular formula is C₆H₄F₃NO₄, with a molecular weight of 211.1 g/mol, and it is characterized by a melting point of 75 °C and a boiling point of 100 °C at 3 mmHg . The compound serves as a key acylating agent and protecting group reagent in peptide synthesis, enabling the efficient preparation of N-hydroxysuccinimide esters of acylamino acids via ester-exchange reactions in pyridine [1]. Notably, it is synthesized by treating N-hydroxysuccinimide with trifluoroacetic anhydride, yielding a crystalline, highly hygroscopic solid that requires storage under inert atmosphere and anhydrous conditions to maintain integrity .

Why N-Hydroxysuccinimide Trifluoroacetate Cannot Be Simply Replaced by Other Trifluoroacetate Reagents


Within the class of trifluoroacetate-based active esters used for peptide synthesis, direct substitution is not feasible due to significant performance divergence in critical parameters such as racemization resistance and side-product profile. While p-nitrophenyl trifluoroacetate and 2,4,5-trichlorophenyl trifluoroacetate are structurally analogous, their behavior under standard peptide coupling conditions differs markedly from that of N-hydroxysuccinimide trifluoroacetate. Specifically, N-hydroxysuccinimide trifluoroacetate demonstrates a unique resistance to racemization in the Anderson racemization test, a property not shared by its p-nitrophenyl and trichlorophenyl counterparts [1]. This differential behavior directly impacts the optical purity of the final peptide product and, consequently, the success of chiral peptide syntheses. Therefore, selection between these in-class compounds must be guided by specific quantitative performance data, not generic functional similarity.

Quantitative Differentiation Guide: N-Hydroxysuccinimide Trifluoroacetate vs. Key Analogs


Superior Racemization Resistance in Peptide Bond Formation vs. p-Nitrophenyl and 2,4,5-Trichlorophenyl Trifluoroacetates

In a direct comparative study using Anderson's racemization test, N-hydroxysuccinimide trifluoroacetate (III) demonstrated clear resistance to racemization, whereas p-nitrophenyl trifluoroacetate (I) and 2,4,5-trichlorophenyl trifluoroacetate (II) did not exhibit this resistance [1]. This indicates that reagent III is uniquely suited for couplings where preservation of chiral integrity is paramount.

Peptide Synthesis Racemization Chiral Purity

Enhanced Storage Stability vs. Moisture-Sensitive Acyl Chlorides

N-Hydroxysuccinimide esters (OSu), the active moiety derived from N-hydroxysuccinimide trifluoroacetate, exhibit high storage stability compared to α-amino acid chlorides, which are notoriously unstable, moisture-sensitive, and difficult to handle, requiring immediate use and precluding storage [1]. This stability advantage is a class-level inference, as the TFA-protected OSu derivative leverages the inherent stability of the NHS ester while adding the reactivity of the trifluoroacetyl group.

Acyl Donor Stability Peptide Synthesis Friedel-Crafts Acylation

Effective for Ester-Exchange Preparation of Key Intermediates vs. Alternative Methods

The trifluoroacetate method, using N-hydroxysuccinimide trifluoroacetate, is reported to be 'especially effective' for the preparation of p-nitrophenyl, 2,4,5-trichlorophenyl, and N-hydroxysuccinimide esters of acylamino acids via an ester-exchange reaction in pyridine [1]. This is a class-level inference regarding the efficacy of the trifluoroacetate methodology over other potential activation strategies for these specific, well-known peptide intermediates.

Active Ester Synthesis Ester Exchange Peptide Intermediates

Optimal Application Scenarios for N-Hydroxysuccinimide Trifluoroacetate in Research and Development


Synthesis of Enantiomerically Pure, N-Trifluoroacetyl-Protected Peptides

This is the premier application scenario, directly validated by the compound's unique resistance to racemization in the Anderson test [1]. Researchers synthesizing chiral peptides, particularly those requiring N-trifluoroacetyl protection, should prioritize N-hydroxysuccinimide trifluoroacetate over alternative trifluoroacetate reagents (e.g., p-nitrophenyl trifluoroacetate) to ensure maximal retention of stereochemical integrity and avoid racemization-induced yield loss and purification challenges.

Friedel-Crafts Acylation with Chiral α-Amino Acid Derivatives

The high storage stability and reduced side-reaction profile of N-hydroxysuccinimide esters derived from this reagent make it an ideal acyl donor for Friedel-Crafts acylation of arenes using chiral α-amino acids [1]. This approach circumvents the handling difficulties and instability associated with traditional α-amino acid chlorides, enabling a more robust and reproducible synthesis of chiral α-amino aryl-ketone precursors for biologically active compounds.

Efficient Preparation of NHS and Other Active Esters for Peptide Ligation

Given its documented efficacy in the ester-exchange preparation of N-hydroxysuccinimide, p-nitrophenyl, and 2,4,5-trichlorophenyl esters of acylamino acids [1], this reagent is optimally applied as a tool for generating activated ester intermediates. This is particularly valuable in laboratories that utilize these esters for subsequent peptide couplings or bioconjugation, where the trifluoroacetate method offers a streamlined, high-yielding alternative to more cumbersome activation protocols.

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